N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a pyrrole ring, and a thieno[2,3-b]pyridine core
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyrrole ring: This step may involve a condensation reaction with a pyrrole derivative.
Functionalization with the nitrophenyl group: This can be done through a nitration reaction followed by reduction.
Formation of the final compound: This involves the condensation of the intermediate with a suitable aldehyde or ketone to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
The major products formed from these reactions will depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide: This compound lacks the methoxymethyl and methyl groups, which may affect its chemical properties and biological activity.
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide: This compound has a different substitution pattern on the thieno[2,3-b]pyridine core, which may influence its reactivity and interactions with molecular targets.
The uniqueness of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N5O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H19N5O5S/c1-13-9-15(12-32-2)18-19(26-7-3-4-8-26)20(33-22(18)24-13)21(29)25-23-11-14-10-16(27(30)31)5-6-17(14)28/h3-11,28H,12H2,1-2H3,(H,25,29)/b23-11+ |
InChI Key |
AXAAIGDYTVPLGY-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)N4C=CC=C4)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N4C=CC=C4)COC |
Origin of Product |
United States |
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